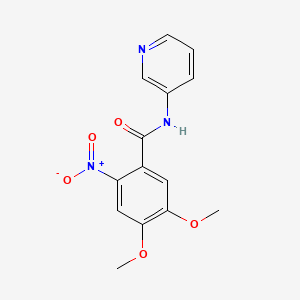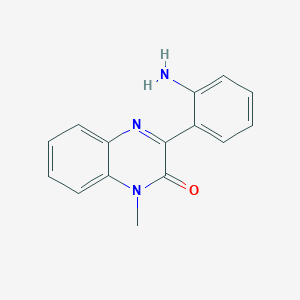
3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoxalinone derivatives, including those similar to 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone, often involves cyclization reactions and condensation steps. For instance, the synthesis of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-quinoxalinones involves methylation and subsequent reactions leading to various derivatives through periodate oxidation and other transformations (Ashry et al., 1978). Additionally, the use of lemon juice as an alternative to hazardous solvents and catalysts in the synthesis of quinoxalinones highlights innovative, environmentally friendly approaches to heterocyclic compound synthesis (Petronijevic et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives, including 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone, can be characterized using various spectroscopic techniques. For example, the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives have been determined using X-ray diffraction, revealing insights into their molecular configurations and intermolecular interactions (Mondieig et al., 2011).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. For instance, 2-chloro-3-methylquinoxaline reacts with aromatic amines to form 2-arylamino-3-methylquinoxalines, showcasing its reactivity towards nucleophilic substitution reactions (Badr et al., 1983). The lithiation of quinoxalinone derivatives also illustrates their reactivity towards organometallic reagents, enabling further functionalization (Smith et al., 1996).
Physical Properties Analysis
The physical properties of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone and related compounds, such as solubility, melting points, and crystalline structure, can be influenced by their molecular structure and substituents. The crystal structures and molecular packing of these compounds can provide insights into their physical properties and stability (Mondieig et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, such as acidity, basicity, and reactivity towards various reagents, are determined by the quinoxalinone core and the nature of its substituents. The reactivity of 3-methyl-2(1H)-quinoxalinone with P2S5 to give 3-methyl-2(1H)-quinoxalinethione showcases the chemical versatility and reactivity of these compounds (Badr et al., 1984).
properties
IUPAC Name |
3-(2-aminophenyl)-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-13-9-5-4-8-12(13)17-14(15(18)19)10-6-2-3-7-11(10)16/h2-9H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJYDNPGZUQOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminophenyl)-1-methylquinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)
![2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B5650698.png)
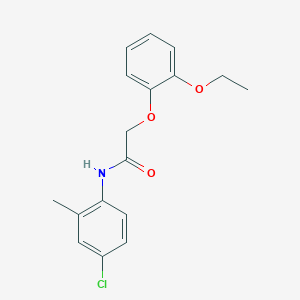
![7-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5650707.png)
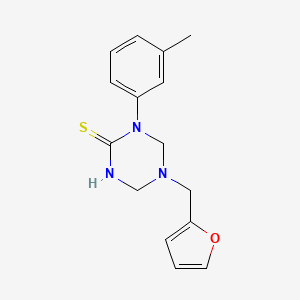
![8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5650726.png)
![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5650742.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
![{rel-(3S,4R)-3-cyclopropyl-4-[(3-phenylpropanoyl)amino]-1-pyrrolidinyl}acetic acid hydrochloride](/img/structure/B5650758.png)
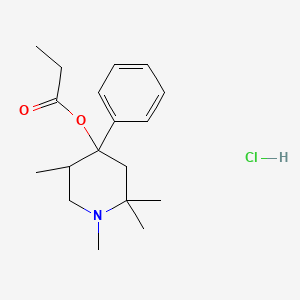

![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5650776.png)
